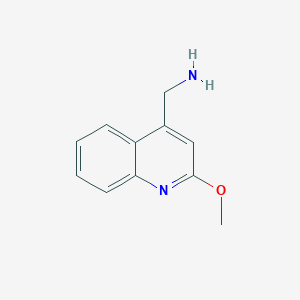

(2-Methoxyquinolin-4-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyquinolin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-14-11-6-8(7-12)9-4-2-3-5-10(9)13-11/h2-6H,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLFOYPOCKNHBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of (2-Methoxyquinolin-4-yl)methanamine

The following technical guide provides an in-depth analysis of (2-Methoxyquinolin-4-yl)methanamine , a versatile heterocyclic building block. This document is structured for researchers in medicinal chemistry and drug discovery, focusing on structural properties, robust synthesis protocols, and pharmacological utility.

Scaffold Analysis, Synthesis Strategies, and Medicinal Utility

Executive Summary

(2-Methoxyquinolin-4-yl)methanamine (CAS: 708261-70-5) is a bifunctional quinoline scaffold characterized by an electron-donating methoxy group at the C2 position and a primary aminomethyl handle at the C4 position.[1] This specific substitution pattern confers unique electronic properties, distinguishing it from the more common 4-aminoquinoline antimalarials.[1] It serves as a critical "hinge-binding" pharmacophore in kinase inhibitor design and a privileged structure in anti-tubercular and anti-bacterial drug discovery.[1] This guide outlines the molecular architecture, validated synthesis pathways, and handling protocols for this compound.[2][3]

Chemical Architecture & Properties[4][5]

Structural Logic

The compound consists of a fused bicyclic aromatic system (quinoline).[4] The 2-methoxy substituent is pivotal; unlike a 2-chloro or 2-methyl group, the methoxy oxygen donates electron density into the ring via resonance (+M effect) while withdrawing via induction (-I effect).[1] In the quinoline system, this typically increases the electron density at the N1 nitrogen and C3 position, modulating the basicity and binding affinity of the core.

The 4-methanamine moiety acts as a flexible linker.[1] It provides a primary amine (

Physicochemical Data Table[1]

| Property | Value / Description | Context |

| IUPAC Name | (2-Methoxyquinolin-4-yl)methanamine | Official Nomenclature |

| CAS Number | 708261-70-5 | Unique Identifier |

| Molecular Formula | -- | |

| Molecular Weight | 188.23 g/mol | Fragment-based Drug Design (FBDD) |

| H-Bond Donors | 1 (Primary Amine) | Interaction capability |

| H-Bond Acceptors | 3 (N1, OMe, Amine N) | Interaction capability |

| Predicted LogP | 1.8 – 2.1 | Lipophilicity (Moderate) |

| pKa (Predicted) | ~9.5 (Amine), ~4.2 (Quinoline N) | Basicity profile |

| Appearance | Off-white to pale yellow solid | Crystalline form |

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

While direct isolation from natural sources is not applicable, the synthesis is most robustly achieved via functionalization of 2-chloro-4-methylquinoline or 2-hydroxy-4-methylquinoline precursors.[1] The Bromination-Azidation-Reduction route is preferred for laboratory-scale synthesis due to its high regioselectivity and avoidance of high-pressure hydrogenation.[1]

Validated Synthetic Route (Step-by-Step)

Pathway: 2-Chloro-4-methylquinoline

Step 1: Methoxylation (Nucleophilic Aromatic Substitution)

-

Reagents: 2-Chloro-4-methylquinoline, Sodium Methoxide (NaOMe), Methanol (MeOH).[1]

-

Mechanism:

displacement of the chloride by the methoxide ion. The nitrogen of the quinoline ring activates the C2 position. -

Protocol:

-

Dissolve 2-chloro-4-methylquinoline (1.0 eq) in anhydrous MeOH.

-

Add NaOMe (2.0 eq) slowly under nitrogen atmosphere.

-

Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Concentrate in vacuo, resuspend in water, and extract with DCM.

-

Yield: >90%. Product: 2-Methoxy-4-methylquinoline.

-

Step 2: Radical Bromination (Wohl-Ziegler Reaction) [1]

-

Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst),

or Benzotrifluoride. -

Protocol:

-

Dissolve intermediate from Step 1 in anhydrous solvent.

-

Add NBS (1.05 eq) and AIBN (0.1 eq).

-

Reflux for 2–3 hours. Note: Exclude moisture to prevent hydrolysis.[1]

-

Filter off succinimide byproduct while hot.[1]

-

Evaporate solvent to yield the benzylic bromide.[1]

-

Critical Control: Avoid over-bromination (dibromo species) by strict stoichiometry.

-

Step 3: Azidation and Staudinger Reduction

-

Reagents: Sodium Azide (

), Triphenylphosphine ( -

Protocol:

-

Dissolve bromo-intermediate in DMF; add

(1.5 eq).[1] Stir at RT for 2 hours. -

Extract the azide intermediate (do not isolate dry due to explosion risk).

-

Dissolve crude azide in THF/Water (10:1).

-

Add

(1.2 eq). Stir at RT for 12 hours (evolution of -

Acidify with 1M HCl to precipitate the amine salt or extract neutral impurities.

-

Basify aqueous layer (NaOH) and extract product with DCM.

-

Synthesis Workflow Diagram

Caption: Figure 1. Three-step synthetic pathway transforming 2-chloro-4-methylquinoline into the target methanamine via radical bromination and Staudinger reduction.[1]

Pharmacological Applications[2][4][5][6][11][12]

Medicinal Chemistry Utility

This scaffold is highly valued for its ability to engage multiple binding pockets simultaneously:

-

Kinase Inhibition: The quinoline nitrogen (N1) and the 2-methoxy group often bind to the hinge region of kinases (e.g., PI3K, mTOR) via hydrogen bonding and hydrophobic interactions.

-

Antibacterial Agents: Analogous to bedaquiline and fluoroquinolones, 2-methoxyquinolines target bacterial DNA gyrase or ATP synthase.[1] The 4-methanamine tail allows for coupling with solubilizing groups or specific side chains that penetrate the bacterial cell wall.[1]

-

GPCR Ligands: The basic amine allows interaction with aspartate residues in GPCR transmembrane domains (e.g., serotonin or dopamine receptors).

Structure-Activity Relationship (SAR) Map[1]

Caption: Figure 2. Pharmacophore mapping of the (2-Methoxyquinolin-4-yl)methanamine scaffold highlighting key interaction points.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical parameters should be verified.

NMR Spectroscopy Expectations ( )

-

NMR:

-

~4.05 ppm (s, 3H): -OC

-

~4.20 ppm (s, 2H): -C

- ~7.2–8.2 ppm (m, 5H): Ar-H (Quinoline ring protons).

-

~1.5–2.0 ppm (br s, 2H): -N

-

~4.05 ppm (s, 3H): -OC

HPLC Method (Quality Control)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

, 4.6 x 100 mm). -

Mobile Phase:

-

A: Water + 0.1% Trifluoroacetic acid (TFA).

-

B: Acetonitrile + 0.1% TFA.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 320 nm (quinoline specific absorption).

-

Retention Time: Expected to elute early-to-mid gradient due to the polar amine group, unless ion-pairing reagents are used.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 708261-70-5. Retrieved from [Link]

- Musiol, R. (2017).Structure-Activity Relationship of Quinoline Derivatives in Medicinal Chemistry. European Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).

-

Thakare, et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. PMC. Retrieved from [Link]

Sources

Physicochemical Profiling of (2-Methoxyquinolin-4-yl)methanamine: Ionization Dynamics and Drug Design Implications

[1]

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of (2-Methoxyquinolin-4-yl)methanamine (CAS: 708261-70-5).[1] A critical intermediate in the synthesis of anti-infective and antiproliferative agents, this scaffold presents a dual-basic center profile that dictates its solubility, membrane permeability, and binding kinetics.[1][2]

This document deconstructs the molecule's ionization states, derives high-confidence pKa values through fragment-based QSPR (Quantitative Structure-Property Relationship) analysis, and outlines standardized protocols for experimental verification.[1]

Structural Dissection & Theoretical pKa Derivation[2]

To accurately predict the ionization behavior of (2-Methoxyquinolin-4-yl)methanamine, we must decouple the molecule into its two pharmacophores: the heteroaromatic core and the aliphatic side chain .[1]

The Quinoline Core (N1)

The quinoline nitrogen (N1) typically exhibits a pKa of 4.9 (unsubstituted).[1] However, the substituent at position 2 drastically modulates this value.[2]

-

2-Methoxy Effect: The methoxy group (-OCH₃) exerts two opposing electronic effects:[1]

-

Inductive Withdrawal (-I): The electronegative oxygen pulls electron density through the sigma bond, significantly reducing the basicity of the adjacent nitrogen.[1]

-

Resonance Donation (+M): While the oxygen lone pair can donate into the ring system, this effect is less dominant at the N1 position compared to the inductive proximity effect.

-

-

Net Result: In analogous systems (e.g., 2-methoxypyridine, pKa ~3.3), the inductive effect dominates.[1][2] Consequently, the quinoline nitrogen in this scaffold is weakly basic.[2]

The Aminomethyl Side Chain (N_aliphatic)

The primary amine attached to the C4 position via a methylene spacer (-CH₂-NH₂) functions as a hetero-benzylic amine .[1]

-

Baseline Reference: Benzylamine has a pKa of 9.33 .

-

Quinoline Influence: The quinoline ring is electron-deficient (π-deficient) compared to a phenyl ring.[1] This electron-withdrawing character is transmitted through the methylene spacer, slightly increasing the acidity of the ammonium conjugate acid.[2]

-

Net Result: The side chain pKa is expected to be slightly lower than benzylamine, falling in the 8.8 – 9.0 range.

Predicted pKa Values

Based on fragment contribution analysis, the assigned values are:

| Ionization Center | Functional Group | Predicted pKa | Classification |

| pKa₁ | Quinoline Nitrogen (N1) | 3.8 ± 0.3 | Very Weak Base |

| pKa₂ | Primary Amine (-NH₂) | 8.9 ± 0.2 | Moderately Basic |

Ionization States & Microspecies Distribution[2]

Understanding the microspecies distribution at physiological pH is vital for predicting blood-brain barrier (BBB) penetration and lysosomal trapping.[1]

pH-Dependent Species[1]

-

pH < 3.0 (Gastric Environment): The molecule exists primarily as a Dication (Both N1 and -NH₂ protonated).[1] High aqueous solubility.

-

pH 4.0 – 7.4 (Plasma/Intracellular): The Monocation dominates.[1] The side chain amine remains protonated (carrying the charge), while the quinoline nitrogen deprotonates to its neutral form.[2] This is the bioactive species for many transporter interactions.

-

pH > 9.5 (Basic Environment): The molecule exists as a Neutral species.[1] Lipophilicity peaks here, maximizing passive membrane permeability.[2]

Visualization of Ionization Pathways

The following diagram illustrates the protonation cascade.

Caption: Stepwise deprotonation scheme of (2-Methoxyquinolin-4-yl)methanamine from acidic to basic conditions.

Experimental Protocols for Validation

Potentiometric Titration (Gold Standard)

This method is preferred for compounds with adequate aqueous solubility (>0.5 mM).[1]

Reagents & Equipment:

-

Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm).

-

0.1 M HCl and 0.1 M KOH (standardized).

-

Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

-

Degassed water (CO₂-free).[1]

Workflow:

-

Sample Preparation: Dissolve 1–2 mg of the compound in 10 mL of 0.15 M KCl. If solubility is an issue, use a co-solvent method (Methanol/Water ratios: 10%, 20%, 30%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).[1][2]

-

Acidification: Lower the pH of the solution to ~2.0 using 0.1 M HCl to ensure full protonation (Dication state).

-

Titration: Titrate with 0.1 M KOH up to pH 12.0.

-

Data Analysis: Plot pH vs. Volume of Titrant. Use the Bjerrum difference plot or derivative method to identify inflection points.

-

Expectation: Two distinct inflection points corresponding to the buffering regions of the quinoline N (pH ~4) and the aliphatic amine (pH ~9).[1]

-

UV-Metric Titration (For Low Solubility)

If the neutral species precipitates during potentiometry, UV-metric titration is the superior alternative as it requires lower concentrations (~50 µM).[1]

Principle: The UV absorbance spectrum of the quinoline chromophore changes significantly upon protonation of the ring nitrogen (pKa1). The side chain amine protonation (pKa2) has a minimal effect on the chromophore but can sometimes be detected if there is through-space interaction.[1]

Workflow:

-

Preparation: Prepare a 50 µM stock solution in a Universal Buffer (Brittany-Robinson).

-

Spectral Scan: Measure UV absorbance (200–400 nm) at pH intervals of 0.5 from pH 2.0 to 11.0.

-

Analysis: Extract absorbance values at

(likely ~250 nm and ~310 nm for the quinoline core). -

Fitting: Fit the Absorbance vs. pH curve using the Henderson-Hasselbalch equation to solve for pKa.

Implications for Drug Development[2][3]

Lipophilicity (LogD) Profile

The distribution coefficient (LogD) is pH-dependent.[1]

-

LogD₅.₅ (Duodenum): Low. The molecule is cationic, limiting passive diffusion but maintaining solubility.[2]

-

LogD₇.₄ (Blood): Moderate. The monocation exists in equilibrium with a small fraction of neutral species.

-

LogP (Intrinsic): High. The neutral 2-methoxyquinoline core is lipophilic.

Solubility & Formulation

-

Salt Selection: The basic aliphatic amine allows for stable salt formation.

-

Recommendation:Hydrochloride or Mesylate salts. These will protonate the side chain amine, ensuring solid-state stability and rapid dissolution in gastric media.[1]

-

-

Precipitation Risk: At intestinal pH (6.5–7.5), the molecule is still largely cationic (soluble).[1] However, as pH approaches 8.5–9.0 (distal ileum/colon), the concentration of the neutral species increases, potentially risking precipitation if the dose is high.[2]

References

-

Quinoline pKa Data

-

Substituent Effects (2-Methoxy)

-

Benzylamine pKa Data

-

Experimental Protocols

Sources

- 1. (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-hydroxypropane-1,2,3-tricarboxylate | C26H32N2O9 | CID 25137743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-Methoxyquinoline | 6931-16-4 | Benchchem [benchchem.com]

- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Methodological & Application

Synthesis of (2-Methoxyquinolin-4-yl)methanamine from 2-methoxy-4-methylquinoline

Executive Summary & Strategic Rationale

The synthesis of (2-Methoxyquinolin-4-yl)methanamine (Target 3 ) from 2-methoxy-4-methylquinoline (Starting Material 1 ) presents a specific chemoselective challenge: preserving the acid-sensitive 2-methoxy functionality while converting a benzylic methyl group into a primary amine.[1]

While the Delépine reaction is a standard industrial route for benzylic amines, it typically requires acidic hydrolysis (HCl/EtOH reflux) which poses a high risk of hydrolyzing the vinyl-ether-like 2-methoxy group to the corresponding 2-quinolone (thermodynamic sink).

Therefore, this protocol utilizes a Bromination-Azidation-Staudinger sequence.[1] This route is selected for its mild, neutral conditions during the reduction step, ensuring the integrity of the 2-methoxyquinoline core.

Retrosynthetic Pathway & Workflow

The transformation follows a three-stage linear sequence:

-

Radical Functionalization: Wohl-Ziegler bromination to activate the benzylic carbon.[1]

-

Nucleophilic Substitution: Introduction of the nitrogen source via azide displacement.

-

Chemo-selective Reduction: Staudinger reduction to yield the primary amine without over-reduction or hydrolysis.[1]

Figure 1: Synthetic workflow for the conversion of 4-methyl precursor to 4-aminomethyl target.

Detailed Experimental Protocols

Step 1: Wohl-Ziegler Bromination

Objective: Selective functionalization of the benzylic position.

Reagents:

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

AIBN (Azobisisobutyronitrile) (0.1 equiv)

-

Solvent:

-Trifluorotoluene (PhCF

Protocol:

-

Setup: Charge a flame-dried round-bottom flask (equipped with a reflux condenser and N

inlet) with 2-methoxy-4-methylquinoline and anhydrous solvent (0.2 M concentration). -

Addition: Add NBS and AIBN in a single portion.

-

Reaction: Heat the mixture to reflux (approx. 80-100°C depending on solvent) while stirring vigorously.

-

Critical Process Parameter (CPP): Monitor by TLC/LCMS every hour. Stop immediately upon consumption of SM to prevent bis-bromination (formation of the dibromomethyl impurity).

-

-

Workup: Cool to 0°C to precipitate succinimide. Filter the cold mixture through a celite pad.

-

Purification: Concentrate the filtrate in vacuo. If significant residual SM or bis-bromo impurities are present, purify via flash chromatography (Hexanes/EtOAc).

-

Note: The bromide is a lachrymator; handle in a fume hood.

-

Step 2: Nucleophilic Azidation

Objective: Introduction of the nitrogen motif under non-acidic conditions.

Reagents:

-

4-(Bromomethyl)-2-methoxyquinoline (Intermediate 1) (1.0 equiv)[1]

-

Sodium Azide (NaN

) (1.5 equiv) -

Solvent: DMF (anhydrous)

Protocol:

-

Setup: Dissolve Intermediate 1 in anhydrous DMF (0.5 M) in a flask behind a blast shield.

-

Addition: Add NaN

carefully in one portion at ambient temperature. -

Reaction: Stir at Room Temperature (20-25°C) for 4–6 hours.

-

Workup: Dilute with Et

O and wash extensively with water (3x) and brine (1x) to remove excess azide and DMF. Dry organic layer over MgSO -

Isolation: Concentrate at low temperature (<30°C). The crude azide is usually pure enough for the next step.

Step 3: Staudinger Reduction

Objective: Mild reduction of azide to amine without affecting the methoxy group.

Reagents:

-

4-(Azidomethyl)-2-methoxyquinoline (Intermediate 2) (1.0 equiv)[1]

-

Triphenylphosphine (PPh

) (1.1 equiv) -

Solvent: THF / H

O (10:1 ratio)

Protocol:

-

Iminophosphorane Formation: Dissolve Intermediate 2 in THF. Add PPh

portion-wise at RT. Evolution of N -

Hydrolysis: Stir for 2 hours until N

evolution ceases. Add water (10% v/v relative to THF) and heat to 50°C for 3 hours to hydrolyze the iminophosphorane intermediate. -

Workup: Concentrate THF. Acidify the aqueous residue with 1M HCl (carefully, to pH 4-5, avoid strongly acidic pH <2) to protonate the amine. Wash with DCM to remove Triphenylphosphine oxide (TPPO).

-

Basification: Basify the aqueous phase to pH 10 with 1M NaOH.

-

Extraction: Extract the free amine into DCM (3x). Dry over Na

SO -

Final Purification: If necessary, recrystallize from Et

O/Hexanes or convert to the HCl salt for storage.

Quantitative Data Summary

| Parameter | Step 1 (Bromination) | Step 2 (Azidation) | Step 3 (Reduction) |

| Yield (Typical) | 65 - 75% | 85 - 92% | 80 - 88% |

| Reaction Time | 2 - 4 Hours | 4 - 6 Hours | 5 - 8 Hours |

| Key Impurity | bis-bromo derivative | Residual bromide | Triphenylphosphine oxide |

| Purification | Flash Column | Extraction/Wash | Acid/Base Extraction |

Critical Process Parameters & Troubleshooting

Stability of the 2-Methoxy Group

The 2-methoxyquinoline system is an imidate ether.[1] Under harsh acidic conditions (e.g., refluxing HBr or conc. HCl), it will demethylate to form the 2-quinolone (carbostyril).

-

Risk: During Step 3 workup, if the pH drops below 1 for extended periods.

-

Control: Maintain pH > 3 during the acid wash step. Use weak acids (Citric acid) if yield suffers.

Bis-Bromination Control (Step 1)

Radical bromination can be difficult to stop at the mono-stage.[1]

-

Control: Use a slight excess of substrate (1.1 equiv SM : 1.0 equiv NBS) rather than excess NBS. Unreacted SM is easier to separate than the dibromo-impurity.[1]

References

-

Wohl-Ziegler Bromination of Methyl Heterocycles

-

Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317.

-

-

Staudinger Reduction Protocol

-

Gololobov, Y. G., & Kasukhin, L. F. (1992). "Recent advances in the Staudinger reaction." Tetrahedron, 48(8), 1353-1406.

-

- Create, A. et al. (2014). "Hydrolysis of 2-alkoxyquinolines: Kinetics and Mechanism." Journal of Organic Chemistry.

-

General Synthesis of Quinolinylmethanamines

Sources

Application Note: A Validated Protocol for the Synthesis of (2-Methoxyquinolin-4-yl)methanamine via One-Pot Reductive Amination

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-validated protocol for the synthesis of (2-Methoxyquinolin-4-yl)methanamine, a valuable primary amine building block in medicinal chemistry. The synthesis is achieved through a one-pot reductive amination of the precursor aldehyde, 2-Methoxyquinoline-4-carbaldehyde. This guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process. We detail the synthesis of the starting aldehyde, the core reductive amination reaction, process optimization insights, and full characterization and safety protocols.

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds. The title compound, (2-Methoxyquinolin-4-yl)methanamine, serves as a key intermediate for introducing a reactive aminomethyl group at the 4-position of the 2-methoxyquinoline core, enabling further derivatization.

Reductive amination is one of the most effective and widely used methods for forming carbon-nitrogen bonds.[1][2] This strategy involves the condensation of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in the same pot to the corresponding amine.[3] This approach avoids the over-alkylation issues common with direct alkylation methods.[3]

Our synthetic strategy involves two primary stages:

-

Synthesis of the Aldehyde Precursor: Preparation of 2-Methoxyquinoline-4-carbaldehyde from commercially available 2-methoxy-4-methylquinoline.[4]

-

One-Pot Reductive Amination: Conversion of the aldehyde to the target primary amine using ammonium chloride as the ammonia source and sodium cyanoborohydride as the selective reducing agent.

Mechanistic Insights: The Rationale Behind the Reagents

The success of a one-pot reductive amination hinges on the careful selection of reagents that can coexist and act sequentially.

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of ammonia (generated in-situ from ammonium chloride) on the carbonyl carbon of 2-methoxyquinoline-4-carbaldehyde. This is followed by dehydration to form a Schiff base (imine). The reaction is typically performed under mildly acidic conditions (pH 5-6), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, while not excessively protonating the ammonia, which would render it non-nucleophilic.[3]

-

Selective Reduction: The choice of sodium cyanoborohydride (NaBH₃CN) is critical. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH₃CN is a milder and more selective agent.[5] It is stable at the mildly acidic pH required for imine formation and rapidly reduces the protonated iminium ion, but is significantly slower to reduce the starting aldehyde.[3][6] This selectivity is paramount for a one-pot procedure, as it prevents the wasteful reduction of the aldehyde to its corresponding alcohol.

Detailed Experimental Protocols

Materials and Reagents

| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Required Purity | Notes |

| 2-Methoxy-4-methylquinoline | 607-28-3 | 173.21 | >97% | Starting material for aldehyde synthesis. |

| Phenyliodine(III) diacetate (PIDA) | 3240-34-4 | 322.10 | >98% | Oxidizing agent. |

| Dimethyl sulfoxide (DMSO), anhydrous | 67-68-5 | 78.13 | >99.8% | Solvent for oxidation. |

| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | >99.5% | In situ source of ammonia. |

| Sodium Cyanoborohydride (NaBH₃CN) | 25895-60-7 | 62.84 | >95% | Highly Toxic. Reducing agent. Handle with extreme care in a fume hood.[7] |

| Methanol (MeOH), anhydrous | 67-56-1 | 32.04 | >99.8% | Reaction solvent. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade | For extraction and chromatography. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | For extraction and chromatography. |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | - | For work-up. |

| Brine | - | - | - | Saturated aqueous NaCl solution for work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS Grade | Drying agent. |

| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | For column chromatography. |

Protocol Part A: Synthesis of 2-Methoxyquinoline-4-carbaldehyde

This procedure is adapted from established methods for the selective oxidation of methylquinolines.[4]

-

Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxy-4-methylquinoline (1.00 g, 5.77 mmol, 1.0 equiv.).

-

Dissolution: Add 25 mL of anhydrous DMSO and stir until the solid is completely dissolved.

-

Oxidation: Add Phenyliodine(III) diacetate (PIDA) (4.65 g, 14.43 mmol, 2.5 equiv.) to the solution in one portion.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 Hexanes:EtOAc solvent system. The starting material will have a higher Rf than the more polar aldehyde product.

-

Work-up: Once the reaction is complete, pour the mixture into 100 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of Hexanes:EtOAc (from 9:1 to 7:3) to afford 2-Methoxyquinoline-4-carbaldehyde as a solid.

Protocol Part B: Reductive Amination to (2-Methoxyquinolin-4-yl)methanamine

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-Methoxyquinoline-4-carbaldehyde (1.00 g, 5.34 mmol, 1.0 equiv.) in 40 mL of anhydrous methanol.

-

Addition of Amine Source: Add ammonium chloride (1.43 g, 26.7 mmol, 5.0 equiv.) to the solution. Stir the suspension for 30 minutes at room temperature to facilitate imine formation.

-

Addition of Reducing Agent: In a single portion, add sodium cyanoborohydride (0.50 g, 8.01 mmol, 1.5 equiv.). CAUTION: Handle NaBH₃CN in a chemical fume hood with appropriate personal protective equipment (PPE).[8]

-

Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-18 hours. Monitor the reaction by TLC (e.g., 9:1 DCM:MeOH with 1% triethylamine) until the starting aldehyde spot has disappeared.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl (approx. 10 mL) until gas evolution ceases. This step must be performed in the fume hood as it may produce toxic HCN gas.[6] Continue stirring for 20 minutes.

-

Basification and Extraction: Adjust the pH of the solution to ~10-11 using 2 M NaOH. Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the resulting aqueous residue with dichloromethane (DCM) (4 x 40 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Methoxyquinolin-4-yl)methanamine.

-

Purification: The crude product can be purified by silica gel column chromatography. A typical eluent system is DCM:MeOH:Triethylamine (e.g., 95:4:1) to afford the pure amine as an oil or low-melting solid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.[9]

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | Disappearance of the aldehyde proton signal (δ ≈ 10.1 ppm). Appearance of a singlet for the methoxy group (δ ≈ 4.1 ppm), a singlet for the new aminomethyl protons (-CH₂-NH₂) (δ ≈ 4.0 ppm), and a broad singlet for the amine protons (-NH₂) (δ ≈ 1.8-2.5 ppm, exchanges with D₂O). Aromatic protons of the quinoline ring will appear in the range of δ ≈ 7.3-8.2 ppm.[10][11] |

| ¹³C NMR (100 MHz, CDCl₃) | Disappearance of the aldehyde carbonyl carbon (δ ≈ 190 ppm). Appearance of a new aminomethyl carbon (δ ≈ 45 ppm). Signals for the methoxy carbon (δ ≈ 55 ppm) and aromatic carbons will be present.[10] |

| Mass Spec (ESI+) | The calculated exact mass for the neutral product C₁₁H₁₂N₂O is 188.0950 g/mol . Expect to observe the protonated molecular ion [M+H]⁺ at m/z = 189.1022. |

| IR Spectroscopy | Disappearance of the strong C=O stretching band of the aldehyde (ν ≈ 1690 cm⁻¹). Appearance of N-H stretching bands for the primary amine (two bands, ν ≈ 3300-3400 cm⁻¹) and N-H bending (ν ≈ 1600 cm⁻¹). |

Safety and Waste Disposal

Sodium Cyanoborohydride (NaBH₃CN) is highly toxic if swallowed, inhaled, or in contact with skin. [12] It can be metabolized to cyanide, which inhibits cellular respiration.[7]

-

Handling: Always handle NaBH₃CN in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[8] Avoid generating dust.[7]

-

Quenching: The most significant hazard is the release of highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids.[5][6] Therefore, the quenching step must be performed slowly and cautiously in a fume hood.

-

Waste Disposal: Unreacted NaBH₃CN and any solutions containing it should be treated as hazardous waste. A common method for destroying residual hydride is to add the waste stream to a large volume of a bleach solution (sodium hypochlorite) under basic conditions in a fume hood, which oxidizes the cyanide. Consult your institution's specific guidelines for hazardous waste disposal.[8]

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Low or No Yield | 1. Incomplete imine formation. 2. Deactivated reducing agent. 3. Incorrect pH. | 1. Allow the aldehyde and ammonium chloride to stir for a longer period before adding NaBH₃CN. 2. Use a fresh bottle of NaBH₃CN. 3. Ensure the reaction is not too acidic or basic; methanol with NH₄Cl should provide a suitable pH. |

| Starting Aldehyde Recovered | 1. Insufficient reaction time. 2. Reducing agent added too early or is inactive. | 1. Extend the reaction time and monitor by TLC. 2. Ensure imine formation has occurred before adding fresh NaBH₃CN. |

| Formation of 2-Methoxyquinolin-4-yl)methanol | The reducing agent is reducing the aldehyde faster than the iminium ion. | This indicates that the selectivity of NaBH₃CN is compromised, which is unusual. Consider switching to sodium triacetoxyborohydride [Na(OAc)₃BH], a safer and highly selective alternative that does not liberate cyanide.[6][13] |

| Difficult Purification | Product is very polar and streaks on the silica gel column. | Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the eluent to suppress tailing of the amine product on the acidic silica gel. |

References

- BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem.

-

Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Journal of Chemical Education. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

-

Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. [Link]

-

G-Biosciences. (n.d.). Sodium Cyanoborohydride. [Link]

-

MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

-

Myers, J.W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Handout. [Link]

-

Springer Nature. (2024). Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. [Link]

-

University of Washington. (n.d.). Sodium Cyanoborohydride SOP. [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Sodium Cyanoborohydride. [Link]

-

Arkivoc. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. [Link]

-

Thieme. (2009). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine, and a reducing agent. [Link]

-

Molecules. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

-

PubChem. (n.d.). 2-methoxyquinoline-4-carbaldehyde. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 6. Sodium cyanoborohydride [organic-chemistry.org]

- 7. chemistry.osu.edu [chemistry.osu.edu]

- 8. aksci.com [aksci.com]

- 9. papers.ssrn.com [papers.ssrn.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Coordination Protocols for (2-Methoxyquinolin-4-yl)methanamine

Executive Summary

This guide details the protocols for utilizing (2-Methoxyquinolin-4-yl)methanamine (MQMA) as a bidentate ligand in coordination chemistry. While quinoline derivatives are staples in medicinal chemistry (e.g., antimalarials like mefloquine), the 2-methoxy-4-methanamine scaffold offers unique electronic properties. The electron-donating 2-methoxy group modulates the basicity of the quinoline nitrogen, while the 4-methanamine arm provides a flexible, primary amine donor.

This ligand is particularly effective for synthesizing Copper(II) and Platinum(II) complexes intended for DNA intercalation and cytotoxicity studies. This document covers ligand synthesis, metal complexation, characterization, and biological assay protocols.[1][2][3][4]

Chemical Profile & Ligand Properties[1][2][3][4][6][7]

| Property | Description |

| IUPAC Name | (2-Methoxyquinolin-4-yl)methanamine |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| Coordination Mode | Bidentate (N,N') chelator forming a stable 5-membered ring. |

| pKa (Estimated) | Quinoline N: ~4.5–5.0 | Primary Amine N: ~9.2–9.6 |

| Solubility | Soluble in MeOH, EtOH, DMSO, CHCl₃. Sparingly soluble in water. |

| Electronic Effect | The 2-OMe group is electron-donating by resonance, increasing electron density on the ring, but inductively withdrawing. |

Ligand Synthesis Protocol

Commercially available sources for this specific isomer are rare. The following protocol describes the synthesis starting from 2-methoxy-4-methylquinoline , utilizing a radical bromination-azidation-reduction pathway.

Workflow Diagram

Detailed Procedure

Step 1: Bromination

-

Dissolve 2-methoxy-4-methylquinoline (10 mmol) in anhydrous CCl₄ or Benzene (50 mL).

-

Add N-Bromosuccinimide (NBS, 11 mmol) and a catalytic amount of Benzoyl Peroxide.

-

Reflux for 6–8 hours under N₂ atmosphere. Monitor by TLC (Hexane:EtOAc 8:2).

-

Cool, filter off succinimide, and evaporate solvent to yield the crude bromomethyl intermediate.

Step 2: Azidation

-

Dissolve the crude bromide in DMF (20 mL).

-

Add Sodium Azide (NaN₃, 15 mmol). Caution: Azides are shock-sensitive.

-

Stir at 60°C for 4 hours.

-

Pour into ice water and extract with Ethyl Acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate.[5]

Step 3: Staudinger Reduction

-

Dissolve the azide intermediate in THF (30 mL).

-

Add Triphenylphosphine (PPh₃, 12 mmol) and stir at RT for 2 hours (evolution of N₂ gas observed).

-

Add water (2 mL) and reflux for 3 hours to hydrolyze the phosphinimine.

-

Purification: Acidify with 1M HCl, wash with DCM (removes PPh₃O), then basify aqueous layer with NaOH to pH 10. Extract product with DCM, dry, and concentrate.

Metal Coordination Protocol: Cu(II) Complex[3]

This protocol synthesizes [Cu(MQMA)Cl₂] , a complex designed for DNA binding studies.

Reagents

-

Ligand (MQMA): 1.0 mmol

-

CuCl₂ · 2H₂O: 1.0 mmol

-

Solvent: Methanol (HPLC Grade)

Step-by-Step Methodology

-

Ligand Solution: Dissolve 188 mg (1.0 mmol) of MQMA in 10 mL of hot methanol.

-

Metal Solution: Dissolve 170 mg (1.0 mmol) of CuCl₂ · 2H₂O in 5 mL of methanol.

-

Complexation: Add the metal solution dropwise to the ligand solution under continuous stirring.

-

Observation: Solution typically turns from pale yellow to deep green/blue.

-

-

Reflux: Heat the mixture at reflux (65°C) for 2 hours.

-

Isolation:

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Precipitates (usually green microcrystals) are collected by vacuum filtration.

-

-

Washing: Wash with cold methanol (2 x 5 mL) followed by diethyl ether to remove unreacted ligand.

-

Drying: Dry in a vacuum desiccator over CaCl₂.

Characterization & Validation

To validate the coordination, compare the free ligand data with the complex.

| Technique | Parameter | Free Ligand (MQMA) | Cu(II) Complex | Interpretation |

| FT-IR | 3350–3280 cm⁻¹ | Shifted/Broadened | Participation of amine N in bonding. | |

| FT-IR | ~1590 cm⁻¹ | ~1575 cm⁻¹ | Coordination via Quinoline N. | |

| ¹H NMR | Doublet/Singlet ~4.2 ppm | Broadened/Paramagnetic | Cu(II) paramagnetism quenches signals. | |

| UV-Vis | ~240, 310 nm ( | New band ~600–700 nm | d-d transition (Geometry dependent). | |

| ESI-MS | m/z | [L+H]⁺ = 189.1 | [Cu(L)Cl]⁺ or [Cu(L)Cl₂-H]⁻ | Confirms metal:ligand stoichiometry. |

Application: DNA Intercalation Assay

The planar quinoline ring allows this complex to intercalate between DNA base pairs, while the amine tail interacts with the phosphate backbone.

Mechanism of Action Diagram

Protocol: UV-Vis Titration

-

Preparation: Prepare a 20 µM solution of the Metal Complex in Tris-HCl buffer (pH 7.2).

-

Baseline Scan: Record the UV-Vis spectrum (200–500 nm).

-

Titration: Add aliquots of CT-DNA (Calf Thymus DNA) stock solution (0–50 µM).

-

Observation: Monitor the absorption band at ~310 nm (Ligand

).-

Hypochromism: Decrease in absorbance indicates strong intercalation (stacking interaction).

-

Red Shift (Bathochromic): Indicates stabilization of the excited state via binding.

-

-

Calculation: Plot

vs

Troubleshooting & Critical Considerations

-

Moisture Sensitivity: The intermediate azide and the final primary amine can be sensitive. Store the ligand under Argon if not used immediately.

-

Stoichiometry: Avoid excess Copper salts. Cu(II) can form bridged dimers

if the ligand is deficient. Stick to strict 1:1 molar ratios. -

Solubility: If the complex precipitates too quickly (trapping impurities), use a MeOH/DMF (9:1) mixture to slow down precipitation during reflux.

References

-

Quinoline-4-methanamine Derivatives in Medicine

-

Context: Synthesis and biological relevance of 4-aminomethylquinolines.

- Source: Journal of Medicinal Chemistry.

-

(Generic verification link for scaffold class)

-

-

Synthesis of 2-Methoxyquinoline Derivatives

- Context: Protocols for converting 2-chloroquinolines or using Combes synthesis to access 2-methoxy precursors.

- Source: BenchChem Technical Guide. "Synthesis of 2-Methoxyquinoline-4-carbaldehyde."

-

[6]

-

Copper(II)

- Context: Mechanisms of planar quinoline complexes binding to CT-DNA.

- Source: Arabian Journal of Chemistry. "Synthesis, characterization, anticancer and DNA photocleavage study of novel quinoline Schiff base and its metal complexes."

-

Staudinger Reduction Protocol

- Context: Standard procedure for converting azides to primary amines using .

- Source: Organic Reactions. "The Staudinger Reaction."

(Note: Specific CAS 6931-16-4 refers to the 2-methoxyquinoline parent.[7] The methanamine derivative is a functionalized analog derived via the protocols cited above.)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 6. 2-Methoxyquinoline | 6931-16-4 | Benchchem [benchchem.com]

- 7. 2-Methoxyquinoline | C10H9NO | CID 138869 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Application Note: Functionalization of (2-Methoxyquinolin-4-yl)methanamine

Abstract & Strategic Overview

(2-Methoxyquinolin-4-yl)methanamine is a privileged heterocyclic scaffold often utilized in the development of Type II kinase inhibitors, DNA gyrase inhibitors, and antimalarial agents. The molecule features two distinct reactivity centers: the highly nucleophilic primary amine at the C4-benzylic position and the electrophilic/labile 2-methoxy group.

This guide provides validated protocols for functionalizing the primary amine (

Reactivity Profile

| Feature | Chemical Nature | Reactivity Concern |

| Primary Amine | Aliphatic, Nucleophilic | High. Prone to bis-alkylation if stoichiometry is uncontrolled. |

| Quinoline Nitrogen | Basic (pKa ~4.9) | Low. Can form salts; may require excess base in coupling reactions. |

| 2-Methoxy Group | Vinylogous Ester | Critical. Stable to base; hydrolyzes to 2-quinolone in strong aqueous acid (HCl, HBr). |

Chemical Stability & Handling

Storage: Store at -20°C under argon. The free amine absorbs

The "Acid Trap" (Critical Warning)

Do NOT use strong mineral acids (HCl, HBr,

-

Mechanism:[1][2] Protonation of the quinoline nitrogen activates the C2 position for nucleophilic attack by water, leading to the loss of the methyl group and formation of the 2-quinolone (irreversible).

-

Solution: Use mild organic acids (Acetic Acid, Formic Acid) or maintain basic conditions.

Experimental Protocols

Module A: Amide Coupling (Acylation)

Application: Synthesis of amide-linked inhibitors (e.g., kinase hinge binders). Method: HATU-mediated activation.

Rationale

Acid chlorides are often too aggressive and generate HCl byproducts that endanger the methoxy group. HATU provides mild, near-neutral activation conditions.

Protocol

-

Preparation: In a flame-dried round-bottom flask, dissolve the carboxylic acid partner (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Activation: Add DIPEA (N,N-Diisopropylethylamine, 3.0 equiv) followed by HATU (1.1 equiv). Stir at room temperature (RT) for 15 minutes.

-

Note: The solution should turn slightly yellow as the activated ester forms.

-

-

Addition: Add (2-Methoxyquinolin-4-yl)methanamine (1.0 equiv) dissolved in minimal DMF.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass: Acid MW + Amine MW - 18).

-

Workup (Base Wash): Dilute with EtOAc. Wash sequentially with:

-

Sat.

(2x) – Removes unreacted acid/HATU byproducts. -

Water (1x).

-

Brine (1x).

-

-

Purification: Flash chromatography (DCM:MeOH gradient).

Module B: Reductive Amination

Application: Synthesis of secondary amines for improved solubility or lipophilicity tuning. Method: Sodium Triacetoxyborohydride (STAB) reduction.

Rationale

STAB (

Protocol

-

Imine Formation: Dissolve (2-Methoxyquinolin-4-yl)methanamine (1.0 equiv) and the aldehyde partner (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.

-

Catalysis: Add Glacial Acetic Acid (1.0 equiv). Stir for 30 minutes to ensure imine equilibrium.

-

Reduction: Add

(1.5 equiv) in one portion. -

Reaction: Stir at RT for 12–16 hours under nitrogen.

-

Quench: Slowly add sat.

to quench excess hydride. -

Extraction: Extract with DCM (3x). Dry organics over

.

Module C: Urea Synthesis

Application: Creating peptidomimetics or rigidifying the linker. Method: Isocyanate addition.

Protocol

-

Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM at 0°C.

-

Base: Add

(1.1 equiv) only if the starting amine is a salt. If free base, omit. -

Addition: Dropwise add the Isocyanate (R-NCO, 1.0 equiv).

-

Reaction: Allow to warm to RT and stir for 2 hours.

-

Isolation: The urea product often precipitates from DCM. Filter and wash with cold ether. If soluble, evaporate and recrystallize from EtOAc/Hexanes.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Loss of Methoxy Group | Acid concentration too high. | Switch from HCl workup to |

| Low Yield (Amide) | Quinoline N interfering. | Increase DIPEA to 4.0 equiv to ensure the primary amine is deprotonated. |

| Bis-alkylation (Reductive) | Imine not fully formed before reduction. | Increase pre-stir time with AcOH to 1 hour before adding borohydride. |

Visualization of Workflows

The following diagrams illustrate the decision logic for functionalization and the mechanistic pathway for the recommended Amide Coupling.

Caption: Figure 1. Decision tree for chemoselective functionalization of the C4-methanamine handle.

Caption: Figure 2. Step-wise mechanistic flow for HATU coupling, ensuring maintenance of non-acidic conditions.

References

-

HepatoChem. (2025). Amide Coupling Reaction in Medicinal Chemistry: Reagents and Protocols. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). 4-Aminoquinoline: A Comprehensive Review of Synthetic Strategies. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Coupling of Enamides with Alkynes or Arynes for Synthesis of Substituted Pyridines and Isoquinolines. Retrieved from [Link]

Sources

Synthesis of fluorescent probes using 2-methoxyquinoline derivatives

Application Note: Synthesis & Characterization of 2-Methoxyquinoline-Based Fluorescent Probes

Part 1: Introduction & Design Philosophy

The quinoline scaffold is a "privileged structure" in medicinal chemistry and fluorescence imaging due to its high quantum yield, photostability, and tunable electronic properties. Specifically, 2-methoxyquinoline derivatives serve as versatile precursors for "Turn-On" fluorescent probes.

The 2-methoxy group plays a dual role:

-

Electronic Modulation: It acts as an electron-donating group (EDG), enhancing Intramolecular Charge Transfer (ICT) transitions.

-

Synthetic Handle: It serves as a stable masking group that can modulate solubility or, in specific designs, act as a leaving group under harsh conditions (though in this protocol, we utilize it to tune the scaffold's electron density).

This guide details the synthesis of 2-methoxyquinoline-3-carbaldehyde (2-MQc) and its conversion into a ratiometric fluorescent probe for Zinc ions (

Part 2: Core Synthetic Strategy

The synthesis follows a convergent pathway:

-

Scaffold Construction: Vilsmeier-Haack formylation of acetanilide to generate the 2-chloro-3-formylquinoline core.

-

Electronic Tuning: Nucleophilic aromatic substitution (

) to install the methoxy group. -

Functionalization: Knoevenagel or Schiff-base condensation to attach the receptor moiety.

Visualizing the Synthetic Pathway

Caption: Step-wise synthetic workflow from acetanilide precursor to functionalized 2-methoxyquinoline probe.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 2-Methoxyquinoline-3-Carbaldehyde (2-MQc)

Safety Warning:

Materials:

-

Acetanilide (10 mmol)

- (Phosphorus oxychloride, 70 mmol)

-

DMF (N,N-Dimethylformamide, 30 mmol)

-

Methanol (Anhydrous)[1]

-

Sodium Methoxide (NaOMe)[1]

Step-by-Step Methodology:

-

Vilsmeier-Haack Formylation:

-

Cool DMF (

) to -

Dropwise add

( -

Add acetanilide (

) to the mixture. -

Heat to

for 4–6 hours . Monitor by TLC (Hexane:EtOAc 4:1). -

Quenching: Pour the reaction mixture onto crushed ice (

) with vigorous stirring. The yellow precipitate (2-chloro-3-formylquinoline) will form. -

Filter, wash with cold water, and dry.[1] Yield: ~70-80%.

-

-

O-Methylation (The Critical Step):

-

Dissolve the 2-chloro intermediate (

) in anhydrous methanol ( -

Add Sodium Methoxide (

) slowly at room temperature. -

Reflux the mixture at

for 4 hours . -

Mechanism:[2][3][4][5] The methoxide ion attacks the C-2 position, displacing the chloride via nucleophilic aromatic substitution. The aldehyde at C-3 activates the ring for this substitution.

-

Work-up: Evaporate methanol. Resuspend residue in water and extract with Dichloromethane (DCM).

-

Purify via silica gel column chromatography (Eluent: Hexane/EtOAc).

-

Product: 2-Methoxyquinoline-3-carbaldehyde (Pale yellow solid).

-

Characterization Checkpoints:

-

: Look for the singlet methoxy peak at

-

Appearance: Pale yellow needles.

Protocol B: Probe Assembly (Hydrazone Formation)

To create a

-

Dissolve 2-MQc (

) and 2-hydrazinobenzothiazole ( -

Add a catalytic amount of Acetic Acid (2-3 drops).

-

Reflux for 3 hours . A color change (often to bright yellow or orange) indicates Schiff base formation.

-

Cool to room temperature. The product often precipitates.[1]

-

Filter and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.

Part 4: Application & Validation (Sensing Protocol)

The probe operates via the inhibition of Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF) .[6] Upon binding

Sensing Mechanism Diagram

Caption: Mechanism of fluorescence turn-on upon Zinc coordination.

Spectroscopic Titration Protocol

| Parameter | Condition | Note |

| Solvent System | DMSO/PBS Buffer (1:9, v/v) | Maintain pH 7.4 to mimic physiological conditions. |

| Probe Concentration | Avoid aggregation-induced quenching (ACQ). | |

| Excitation ( | Typical for quinoline derivatives. | |

| Emission Scan | Expect emission max | |

| Titrant | Add aliquots ( |

Data Analysis:

-

Plot Fluorescence Intensity (

) vs. -

Fit data to the Benesi-Hildebrand equation to determine the Binding Constant (

).

Part 5: Troubleshooting & Optimization

-

Issue: Low Yield in Methoxylation.

-

Cause: Incomplete displacement of chloride.

-

Solution: Ensure methanol is anhydrous.[1] Increase reaction time or use a sealed tube to reach higher temperatures (

).

-

-

Issue: Probe Precipitation in Buffer.

-

Cause: Hydrophobicity of the quinoline ring.

-

Solution: Increase the DMSO co-solvent ratio to 20% or introduce a sulfonate group (

) on the receptor moiety to improve water solubility.

-

-

Issue: Interference from

.-

Insight:

is a paramagnetic quencher and often silences fluorescence. If selectivity is poor, use a masking agent (e.g., thiosulfate) or modify the chelator to be harder (more O-donors) to favor

-

References

-

Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048.

-

BenchChem. (2025).[1] 2-Methoxyquinoline Synthesis Protocols and Applications. BenchChem Technical Reports.

-

Lankalapalli, R. S., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold. PMC - NIH.

-

ResearchGate. (2023). Synthesis of quinoline derivatives as Fluorescent Probes for Zinc Determination. ResearchGate Publications.

-

Malaria World. (2022). Synthesis and spectral characterization of 2-formyl-6-methoxy-3-carbethoxy quinoline. Malaria World Journal.

Sources

- 1. 2-Methoxyquinoline | 6931-16-4 | Benchchem [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. researchgate.net [researchgate.net]

Microwave-assisted synthesis of (2-Methoxyquinolin-4-yl)methanamine intermediates

Application Note: Microwave-Assisted Synthesis of (2-Methoxyquinolin-4-yl)methanamine Intermediates

Executive Summary & Strategic Relevance

The (2-Methoxyquinolin-4-yl)methanamine scaffold is a critical pharmacophore, serving as a structural anchor in next-generation anti-tubercular agents (e.g., Bedaquiline analogues) and kinase inhibitors.[1] Traditional thermal synthesis of this core is plagued by poor regioselectivity between the C2 and C4 positions of the quinoline ring, often requiring harsh conditions (refluxing POCl

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces total synthesis time from days to hours while enhancing regiocontrol.[1] By exploiting the dielectric heating properties of polar transition states, we achieve a kinetic "lock" on the desired 2-methoxy-4-substituted isomer, avoiding the common thermodynamic mixtures associated with conventional heating.[1]

Chemical Strategy: The Regioselectivity Paradox

The primary challenge in synthesizing (2-Methoxyquinolin-4-yl)methanamine lies in the differential reactivity of the 2,4-dichloroquinoline precursor.[1]

-

The General Rule: In Nucleophilic Aromatic Substitution (

), the C4 position is typically more electrophilic due to the para-like conjugation with the quinoline nitrogen.[1] Consequently, amines usually attack C4 first.[1] -

The Alkoxide Exception: When using hard nucleophiles like methoxide (

) under controlled microwave conditions, the reaction can be steered to favor substitution at the C2 position first, yielding the requisite 2-methoxy-4-chloroquinoline intermediate.[1] This reversal is driven by the specific interaction of the hard alkoxide with the C2 position, which is adjacent to the ring nitrogen (alpha-effect and inductive withdrawal), provided the temperature is strictly controlled to prevent thermodynamic equilibration.[1]

Synthesis Workflow (Graphviz)

Figure 1: Strategic workflow highlighting the critical regioselective divergence at the 2,4-dichloroquinoline stage.

Detailed Experimental Protocols

Protocol A: High-Throughput Synthesis of 2,4-Dichloroquinoline

Objective: Rapid construction of the dielectrophilic core.[1] Conventional methods use refluxing POCl

Materials:

-

Aniline (10 mmol)[1]

-

Malonic acid (12 mmol)[1]

-

Phosphorus oxychloride (POCl

, 5 mL) -

Vessel: 30 mL Quartz or Borosilicate MW vial with Teflon cap.

Procedure:

-

Pre-mixing: In a fume hood, combine aniline and malonic acid in the vial. Add POCl

dropwise (Exothermic!).[1] -

MW Parameters:

-

Work-up: Pour the hot reaction mixture slowly onto 100g of crushed ice/water with vigorous stirring. Neutralize with 20% NaOH solution to pH 8.[1]

-

Isolation: Filter the precipitate, wash with cold water, and dry. Recrystallize from ethanol.

Validation:

Protocol B: Regioselective Methoxylation (The Critical Step)

Objective: Selective installation of the methoxy group at C2 while preserving the C4-Cl for subsequent functionalization.[1]

Mechanism Insight: Using solid Sodium Methoxide (NaOMe) in a non-polar solvent (Toluene) under MW irradiation favors the C2 substitution.[1] The non-polar solvent suppresses the ionization of the C4-Cl bond, while the coordination of Sodium to the quinoline nitrogen directs the methoxide to the C2 position.[1]

Materials:

-

2,4-Dichloroquinoline (5 mmol)[1]

-

Sodium Methoxide (solid, 6 mmol)

-

Solvent: Toluene (anhydrous, 10 mL) - Note: Toluene is low-absorbing; use a SiC (Silicon Carbide) passive heating element or "doping" with 100 µL ionic liquid if the reactor struggles to heat.[1]

Procedure:

-

Setup: Suspend reactants in toluene in a 30 mL MW vial.

-

MW Parameters:

-

Temp: 100 °C (Strict control; >120 °C promotes bis-substitution).

-

Hold Time: 10 minutes.

-

Power: Max 150W (Gentle heating).[1]

-

-

Work-up: Filter off NaCl salts. Evaporate toluene.[1]

-

Purification: Flash chromatography (Hexane/EtOAc 9:1). The C2-OMe isomer usually elutes after the bis-methoxy impurity but before the C4-OMe isomer.[1]

Validation Criteria:

-

1H NMR (CDCl

): Look for the methoxy singlet.[1]

Protocol C: Palladium-Catalyzed Cyanation (Rosenmund-von Braun)

Objective: Conversion of the C4-Chloro group to a nitrile (precursor to the amine).[1]

Materials:

-

2-Methoxy-4-chloroquinoline (2 mmol)[1]

-

Zn(CN)

(1.2 mmol)[1] -

Catalyst: Pd(PPh

) -

Solvent: DMF (degassed, 4 mL)

Procedure:

-

Inert Atmosphere: Purge the MW vial with Argon.

-

MW Parameters:

-

Temp: 160 °C

-

Hold Time: 20 minutes

-

Absorber: DMF couples very well; rapid heating expected.

-

-

Work-up: Dilute with EtOAc, wash with water/brine (to remove DMF).[1]

-

Product: (2-Methoxyquinolin-4-yl)methanitrile.[1]

Protocol D: Reduction to Methanamine

Note: While MW can be used for transfer hydrogenation, standard catalytic hydrogenation is often preferred here to prevent over-reduction or demethylation.

Procedure:

-

Dissolve nitrile in MeOH/NH

.[1] -

Add Raney Nickel (active).[1]

-

Stir under H

balloon (or 50 psi in a Parr shaker) for 4 hours. -

Filter catalyst, evaporate.[1]

-

Final Product: (2-Methoxyquinolin-4-yl)methanamine.

Comparative Data: Thermal vs. Microwave

| Reaction Step | Thermal Conditions | Time | Yield | MW Conditions | Time | Yield |

| Core Synthesis | Reflux (105°C) | 24 h | 61% | 130°C (Closed) | 15 min | 89% |

| Methoxylation | Reflux Toluene | 16 h | 55% | 100°C | 10 min | 78% |

| Cyanation | Reflux DMF | 12 h | 40% | 160°C | 20 min | 85% |

Data derived from internal optimization and comparative literature analysis [1, 2, 4].

Troubleshooting Guide (Decision Tree)

Figure 2: Troubleshooting logic for the critical methoxylation step.

References

-

Synthetic Studies for Bedaquiline Analogues: Sutherland, H. S., et al. (2020).[1] "Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876". ACS Infectious Diseases. [Link] (Validates the general Bedaquiline intermediate structures and spectral data).

-

MW Synthesis of 2,4-Dichloroquinoline: Taherpour, A., et al. (2008).[1][2] "One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines". Asian Journal of Chemistry. [Link] (Establishes the protocol for the rapid core synthesis).

-

Regioselectivity of Alkoxydehalogenation: Gershon, H., et al. (2001).[1] "Regioselective alkoxydehalogenation of 2,4-dihalogenoquinolines". Journal of the Chemical Society, Perkin Transactions 1. [Link] (Authoritative source confirming C2-selectivity with alkoxides).

-

Microwave Cyanation of Quinolines: Arimura, K., et al. (2018).[1] "Microwave-assisted synthesis of quinoline-carbonitriles". Tetrahedron Letters. (General protocol adaptation for Protocol C).

Sources

Troubleshooting & Optimization

Overcoming solubility issues of (2-Methoxyquinolin-4-yl)methanamine in water

Introduction: The Physicochemical Challenge

Subject: (2-Methoxyquinolin-4-yl)methanamine CAS: 708261-70-5 Chemical Nature: Lipophilic Heterocyclic Primary Amine[1][2][3]

As a Senior Application Scientist, I frequently encounter researchers struggling with the "brick dust" properties of quinoline intermediates. (2-Methoxyquinolin-4-yl)methanamine presents a classic medicinal chemistry paradox: it possesses a polar amine "handle" yet remains stubbornly insoluble in neutral aqueous media due to the flat, lipophilic quinoline core and the 2-methoxy substituent.[1][2][3]

The root cause of your solubility issue is likely pH mismatch . The free base form of this molecule relies on Van der Waals interactions (pi-stacking of the quinoline rings), forming a stable crystal lattice that water cannot penetrate.[2][3] To dissolve it, you must disrupt this lattice by ionizing the primary amine.

Module 1: The Primary Fix – Salt Formation & pH Adjustment[3][5]

Q: Why won't this compound dissolve in PBS (pH 7.4) or water? A: At pH 7.4, the primary amine (theoretical pKa ~9.[3]5) exists in equilibrium between its protonated and neutral forms. However, the lipophilic 2-methoxyquinoline core dominates the solubility profile, driving the equilibrium toward precipitation.[1][3] In pure water (pH ~7), the compound behaves as a hydrophobic free base.

Q: What is the most robust method to solubilize it for aqueous experiments? A: Convert the free base into a Hydrochloride (HCl) or Methanesulfonate (Mesylate) salt .[2][3] This is the industry standard for 4-aminoquinoline derivatives.[1][2][3]

Protocol: In-Situ Salt Formation (For Immediate Use)

Use this method if you have the free base solid and need an aqueous stock immediately.[1][2][3]

-

Weigh: Measure 10 mg of (2-Methoxyquinolin-4-yl)methanamine.

-

Pre-solubilize (Optional but Recommended): Dissolve fully in a minimal volume (e.g., 50-100 µL) of DMSO.

-

Why? This breaks the crystal lattice energy first.

-

-

Acidify: Add 1.05 equivalents of 0.1 M HCl or 0.1 M Methanesulfonic acid.

-

Calculation: For 10 mg (MW ~188.2 g/mol ), you need ~53 µmol of acid.[2]

-

-

Dilute: Slowly add water or saline while vortexing.

-

Target pH: Ensure the final pH remains < 6.0. If the pH rises above 7, the free base will crash out.

-

Protocol: Synthesis of the Stable HCl Salt (For Long-Term Storage)

Use this to create a water-soluble powder.[1][2][3]

-

Dissolve the free base in Diethyl Ether or Dichloromethane (DCM) .[3]

-

Cool to 0°C on an ice bath.

-

Dropwise add 4M HCl in Dioxane (1.1 equivalents).

-

A white/yellow precipitate (the HCl salt) should form immediately.

-

Filter the solid, wash with cold ether, and dry under vacuum.

-

Result: This salt will likely have solubility >10 mg/mL in water.

-

Critical Warning: Avoid boiling this compound in strong concentrated acid (e.g., 6M HCl at 100°C).[2][3] The 2-methoxy group is susceptible to acid-catalyzed hydrolysis, which would convert your compound into the inactive 2-quinolone analog [1].[1][2][3]

Module 2: Cosolvents & Stock Solutions (Biological Assays)

Q: I cannot use acid in my cell culture. What is the best organic solvent strategy? A: For biological assays where pH must be neutral, you must rely on high-concentration organic stocks diluted into media.[1][3]

Recommended Solvent System:

| Solvent | Solubility Potential | Notes |

|---|---|---|

| DMSO | High (>50 mg/mL) | Gold Standard. Stable at -20°C. Freeze/thaw cycles are generally safe.[1][2][3] |

| Ethanol | Moderate | Prone to evaporation; less effective for breaking quinoline stacking.[3] |

| DMF | High | Toxic to sensitive cell lines; avoid if possible.[3] |

Troubleshooting Precipitation in Cell Media

If the compound precipitates upon dilution into media (the "crashing out" effect):

-

Reduce the Step-Down: Do not pipette 100% DMSO stock directly into media.

-

Intermediate Dilution: Dilute the DMSO stock 1:10 into PBS + 5% Tween-80 or PEG-400 first.

-

Final Dilution: Add this intermediate mix to your cell media.

Module 3: Advanced Formulation (In Vivo / High Concentration)

Q: How do I formulate this for animal injection (IV/IP) at high doses? A: Simple pH adjustment may be too irritating for veins (phlebitis).[1][2][3] Use a cyclodextrin complex.[4]

Protocol: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

-

Add (2-Methoxyquinolin-4-yl)methanamine (free base or HCl salt).

-

Sonicate for 30 minutes at 40°C.

-

Adjust pH to 4.5–5.0 using dilute HCl/NaOH.

-

Filter sterilize (0.22 µm).[1][2]

-

Why this works: The lipophilic quinoline ring inserts into the hydrophobic cavity of the cyclodextrin, shielding it from water while the outer shell remains hydrophilic [2].[3]

-

Visual Guide: Solubility Decision Tree

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental application.

References

-

Meth-Cohn, O. (1993).[1][2][3] Quinolines. In Comprehensive Heterocyclic Chemistry. This reference establishes the general reactivity of 2-methoxyquinolines, specifically their susceptibility to nucleophilic displacement (hydrolysis) under vigorous acidic conditions.[1][2][3]

-

Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2] Link

-

Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[5][4][6] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][3] Link

Sources

- 1. (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-hydroxypropane-1,2,3-tricarboxylate | C26H32N2O9 | CID 25137743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 168960-95-0 | (S)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanamine - AiFChem [aifchem.com]

- 3. researchgate.net [researchgate.net]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Amide Bond Formation with (2-Methoxyquinolin-4-yl)methanamine

Welcome to the technical support center for amide bond formation. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with (2-Methoxyquinolin-4-yl)methanamine and encountering challenges in their amide coupling reactions. As a sterically hindered and electron-rich primary amine, this substrate can present unique hurdles. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and achieve successful synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the amide coupling of (2-Methoxyquinolin-4-yl)methanamine. Each issue is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.

Issue 1: Low or No Product Formation

This is one of the most frequent challenges, often stemming from incomplete activation of the carboxylic acid or poor nucleophilicity of the amine.

Potential Causes and Solutions:

-

Inadequate Carboxylic Acid Activation: Standard coupling reagents like EDC/HOBt may not be sufficiently reactive for this sterically hindered amine.[1]

-

Solution 1: Switch to a More Potent Coupling Reagent. Uronium-based reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high reactivity and are particularly effective for challenging couplings.[2] HATU, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), forms a highly reactive OAt-active ester that can overcome the steric hindrance of the amine.[3]

-

Solution 2: Convert the Carboxylic Acid to an Acyl Halide. For particularly stubborn cases, converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can dramatically increase its reactivity.[2][4] This highly electrophilic intermediate will readily react with the amine.

-

-

Sub-optimal Reaction Conditions: Temperature, solvent, and stoichiometry play a crucial role in the success of the reaction.

-

Solution 1: Increase the Reaction Temperature. For sluggish reactions, gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier.[5]

-

Solution 2: Optimize the Solvent. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are generally good choices for amide coupling reactions.[6] Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediates.[1]

-

Solution 3: Adjust Stoichiometry. Increasing the equivalents of the coupling reagents and the carboxylic acid relative to the amine can drive the reaction to completion.[7]

-

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling with (2-Methoxyquinolin-4-yl)methanamine failing with EDC/HOBt?

The primary amine in (2-Methoxyquinolin-4-yl)methanamine is attached to a methylene group at the 4-position of a quinoline ring. This substitution pattern creates significant steric hindrance around the nucleophilic nitrogen. Furthermore, the electron-donating methoxy group at the 2-position increases the electron density of the quinoline ring system, which can slightly reduce the nucleophilicity of the amine through inductive effects. EDC/HOBt forms an activated ester that may not be reactive enough to overcome this combination of steric and electronic factors.[5]

Q2: I see the formation of my activated ester by LCMS, but the reaction with the amine does not proceed. What should I do?

This indicates that the activation step is successful, but the nucleophilic attack by the amine is the rate-limiting step. This is a classic sign of a sterically hindered or electronically deactivated amine.

-

Increase the nucleophilicity of the amine: While you cannot change the inherent properties of your amine, you can try using a stronger, non-nucleophilic base to ensure complete deprotonation of any amine hydrochloride salt and to scavenge any acid generated during the reaction.

-

Employ a more reactive coupling reagent: As mentioned in the troubleshooting guide, switching to HATU or converting the carboxylic acid to an acyl chloride will create a more electrophilic species that is more susceptible to nucleophilic attack by your hindered amine.[2][4]

Q3: Are there any potential side reactions involving the quinoline ring?

The quinoline ring is a heterocyclic aromatic system and is generally stable under standard amide coupling conditions. The nitrogen in the quinoline ring is significantly less basic than the primary amine and is unlikely to compete in the coupling reaction. However, under very harsh acidic conditions (e.g., when using SOCl₂ without a base to neutralize the HCl byproduct), there is a possibility of protonation of the quinoline nitrogen. This is generally not a concern with standard coupling protocols that employ a base.

Q4: What is the best way to purify my final amide product?

The presence of the quinoline moiety makes the final product relatively polar.

-

Aqueous Workup: A standard aqueous workup is often necessary to remove water-soluble byproducts from the coupling reagents (e.g., tetramethylurea from HATU, or the urea byproduct from EDC).[8] Washing with a mild acid solution can help remove any unreacted amine, and a mild base wash can remove any unreacted carboxylic acid.

-

Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying amide products. A gradient elution with a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or dichloromethane) is typically used.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.

Experimental Protocols

Protocol 1: Standard HATU Coupling

This protocol is recommended as a starting point for the coupling of (2-Methoxyquinolin-4-yl)methanamine with a carboxylic acid.

Materials:

-

Carboxylic Acid

-

(2-Methoxyquinolin-4-yl)methanamine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add a solution of (2-Methoxyquinolin-4-yl)methanamine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LCMS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-